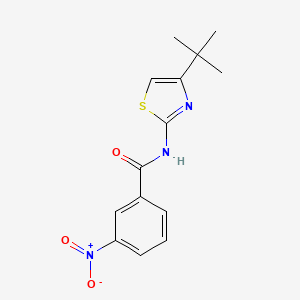

N-(4-tert-butyl-1,3-thiazol-2-yl)-3-nitrobenzamide

Description

N-(4-tert-butyl-1,3-thiazol-2-yl)-3-nitrobenzamide is a small-molecule compound featuring a benzamide core substituted with a nitro group at the 3-position and a 4-tert-butylthiazol-2-yl moiety. This structural motif is critical for its physicochemical properties and biological interactions.

Properties

IUPAC Name |

N-(4-tert-butyl-1,3-thiazol-2-yl)-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3S/c1-14(2,3)11-8-21-13(15-11)16-12(18)9-5-4-6-10(7-9)17(19)20/h4-8H,1-3H3,(H,15,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BENPQVXEWIEZLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CSC(=N1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-tert-butyl-1,3-thiazol-2-yl)-3-nitrobenzamide typically involves the reaction of 4-tert-butyl-1,3-thiazol-2-amine with 3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: N-(4-tert-butyl-1,3-thiazol-2-yl)-3-nitrobenzamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Oxidation: The thiazole ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Major Products Formed:

Reduction: N-(4-tert-butyl-1,3-thiazol-2-yl)-3-aminobenzamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Sulfoxides or sulfones of the thiazole ring.

Scientific Research Applications

N-(4-tert-butyl-1,3-thiazol-2-yl)-3-nitrobenzamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: The compound can be used in studies related to enzyme inhibition and protein binding due to its ability to interact with biological macromolecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer properties.

Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-tert-butyl-1,3-thiazol-2-yl)-3-nitrobenzamide involves its interaction with specific molecular targets. The nitrobenzamide group can form hydrogen bonds and other interactions with proteins, potentially inhibiting their function. The thiazole ring can also participate in π-π stacking interactions with aromatic residues in proteins. These interactions can disrupt normal cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Key Observations :

- The tert-butyl group increases molar mass and lipophilicity compared to methyl-substituted thiazoles (e.g., MS8).

Key Findings :

- Nitrobenzamide Derivatives : The nitro group in the target compound may enhance binding to aromatic pockets in proteins, as seen in PfAtg8 docking studies .

- Thiazol Modifications : Replacing tert-butyl with methyl (MS8) reduces steric bulk but may decrease target affinity. The 4-methylphenyl group in correlates with high plant growth modulation, suggesting substituent position critically impacts activity .

Molecular Interactions and Docking Studies

Biological Activity

N-(4-tert-butyl-1,3-thiazol-2-yl)-3-nitrobenzamide is a synthetic compound notable for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological properties, mechanisms of action, and potential applications based on recent findings.

Chemical Structure and Properties

The compound features a thiazole ring , a nitro group , and a benzamide moiety , which contribute to its unique chemical properties. The thiazole ring is known for enhancing biological activity due to its ability to interact with various biological targets. The nitro group can undergo bioreduction, leading to reactive intermediates that may exert cytotoxic effects on cells.

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties . It has shown effectiveness against several bacterial strains, likely due to its structural characteristics that inhibit bacterial growth. The presence of the nitro group is particularly significant as it has been linked to enhanced activity against pathogens such as Staphylococcus aureus and Escherichia coli .

2. Anticancer Properties

The compound has also been investigated for its anticancer potential . Studies suggest that it may induce apoptosis in cancer cells through the activation of specific cellular pathways. The nitro group plays a crucial role in this mechanism by forming reactive species that can damage cellular components, leading to cell death .

The mechanism of action for this compound involves several pathways:

- Bioreduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that interact with DNA and proteins, disrupting cellular functions .

- Enzyme Inhibition : The thiazole ring may bind to specific enzymes or receptors, modulating their activity and interfering with critical biological processes .

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

| Study Focus | Findings | Reference |

|---|---|---|

| Antimicrobial Activity | Effective against E. coli and S. aureus, with MIC values indicating significant inhibition | |

| Anticancer Activity | Induces apoptosis in various cancer cell lines; effective in reducing tumor growth in vivo | |

| Mechanism Exploration | Reactive intermediates formed from nitro group contribute to cytotoxicity |

Case Studies

Several case studies have explored the efficacy of this compound in clinical settings:

- Antimicrobial Efficacy : A study demonstrated that the compound effectively reduced bacterial load in infected animal models, supporting its potential as a therapeutic agent for bacterial infections.

- Cancer Treatment : In vitro studies revealed that treatment with this compound led to significant reductions in cell viability across various cancer cell lines, indicating its promise as an anticancer drug candidate.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.